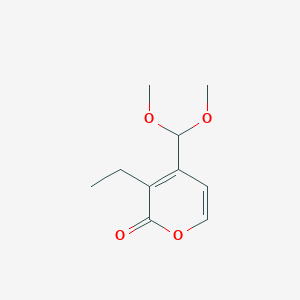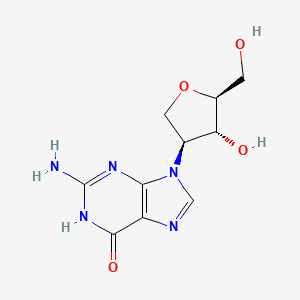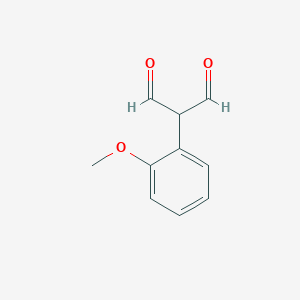
Ethyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C12H13FO3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluoro and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(2-fluoro-4-methoxyphenyl)prop-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the double bond can yield the saturated ester, ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 3-(2-fluoro-4-methoxyphenyl)propanoic acid.
Reduction: Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Wirkmechanismus
The mechanism by which Ethyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The fluoro and methoxy groups enhance its binding affinity and selectivity towards specific molecular targets, thereby modulating various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-methoxyphenyl)prop-2-enoate: Lacks the fluoro substituent, which may result in different biological activities and reactivity.
Ethyl 3-(2-fluoro-4-hydroxyphenyl)prop-2-enoate: The hydroxy group can significantly alter the compound’s solubility and reactivity.
Ethyl 3-(2-chloro-4-methoxyphenyl)prop-2-enoate: The chloro substituent can influence the compound’s electronic properties and reactivity.
Uniqueness: Ethyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This combination of substituents can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
691904-76-4 |
|---|---|
Molekularformel |
C12H13FO3 |
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
ethyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
JBDFPNCYHRVXTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


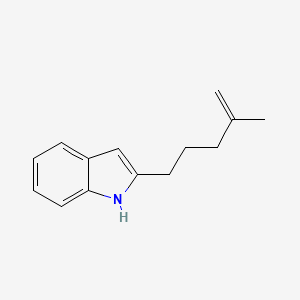
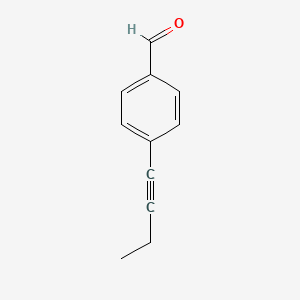
![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)


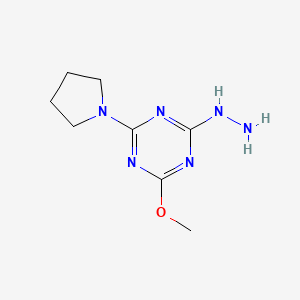

![4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-](/img/structure/B12525170.png)

![(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate](/img/structure/B12525180.png)

